2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3S-trans)-(9CI) 2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3S-trans)-(9CI)
Brand Name: Vulcanchem
CAS No.: 127127-61-1
VCID: VC0151146
InChI: InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8+/m1/s1
SMILES: CC(C)C1C(NC1=O)OC(=O)C
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3S-trans)-(9CI)

CAS No.: 127127-61-1

Main Products

VCID: VC0151146

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3S-trans)-(9CI) - 127127-61-1

CAS No. 127127-61-1
Product Name 2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3S-trans)-(9CI)
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name [(2S,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate
Standard InChI InChI=1S/C8H13NO3/c1-4(2)6-7(11)9-8(6)12-5(3)10/h4,6,8H,1-3H3,(H,9,11)/t6-,8+/m1/s1
Standard InChIKey HPSUIEBVDOKXPY-SVRRBLITSA-N
Isomeric SMILES CC(C)[C@H]1[C@@H](NC1=O)OC(=O)C
SMILES CC(C)C1C(NC1=O)OC(=O)C
Canonical SMILES CC(C)C1C(NC1=O)OC(=O)C
Synonyms 2-Azetidinone,4-(acetyloxy)-3-(1-methylethyl)-,(3S-trans)-(9CI)
PubChem Compound 10920960
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator